Diltiazem hydrochloride

Overview

Description

Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker . It is used alone or in combination with other medicines to treat angina (severe chest pain) or hypertension (high blood pressure) . High blood pressure adds to the workload of the heart and arteries .

Synthesis Analysis

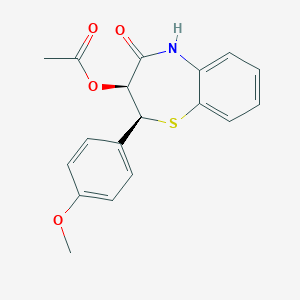

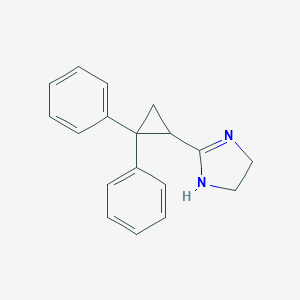

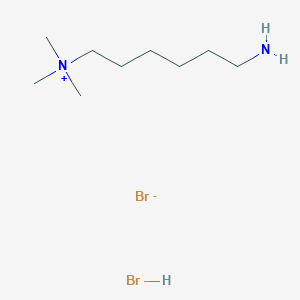

A novel stability-indicating method for known and unknown impurities profiling for this compound tablets was developed . Efficient enantioselective syntheses of the important cardiac drug (+)-cis- (2S,3S)-diltiazem from (E)-methyl 4-methoxyphenylpropenoate via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3- (4-methoxyphenyl)-2,3-dihydroxypropanoate are described .Molecular Structure Analysis

This compound is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride . The molecular formula of this compound is C22H27ClN2O4S .Chemical Reactions Analysis

The kinetics of hydrolysis of this compound in aqueous solutions at 313, 323, 333, and 353 K over the pH-range 0.4-9.7 has been investigated .Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline powder with a bitter taste . It is soluble in water, methanol, and chloroform .Scientific Research Applications

Treatment of Chronic Anal Fissures

- Diltiazem hydrochloride, when used in microsponges-based rectal gels, shows potential for treating chronic anal fissures. Studies have demonstrated its effectiveness in providing prolonged release and enhanced drug retention in mucosal tissue, suggesting an improvement over conventional therapies (Ivanova et al., 2019).

Taste-Masked Oro-Dispersible Dosage Form

- Research has been conducted on formulating a taste-masked oro-dispersible dosage form of this compound. This form aims to provide faster relief and higher bioavailability for treatments like angina and hypertension, enhancing patient compliance (Jagdale et al., 2011).

Development of Extended-Release Formulations

- Efforts to develop extended-release formulations of diltiazem have led to the creation of various molecular salts with lower water solubility, aimed at prolonging its effect in cardiovascular treatments (Stepanovs et al., 2016).

In Situ Forming Drug Delivery Systems

- Studies on in situ forming biodegradable drug delivery systems for this compound indicate potential in controlled parenteral drug delivery. This could offer an alternative to existing microencapsulation methods (Kranz & Bodmeier, 2007).

Prolonged Release through Polyethyleneimine-Treated Xanthan Beads

- Research into using polyethyleneimine-treated xanthan beads for this compound aims to create a sustained release dosage form. This approach could improve the delivery and effectiveness of the drug (Ray et al., 2010).

Transdermal Release via Electron Beam Irradiated PVA Hydrogel Membranes

- Investigations into using electron beam irradiated polyvinyl alcohol hydrogel membranes for transdermal release of this compound show promising control over the drug's release, addressing challenges in conventional oral therapy (Bhunia et al., 2011).

Ionic Liquids as Enhancers for Transdermal Drug Delivery

- A study explored the use of ionic liquids to enhance the transdermal permeation and skin retention of diltiazem. This approach could significantly improve the delivery method of the drug (Monti et al., 2017).

Oral Controlled Release Formulation Using Polymer Matrix System

- Research on a polymer matrix system for controlling the release of this compound as an oral dosage form suggests a way to prolong bioavailability and reduce dose frequencies, improving patient adherence (Arafat et al., 2021).

Mechanism of Action

- Its role is to inhibit the influx of calcium ions during depolarization, leading to vasodilation and reduced contractility of the heart muscle .

- The reduction in calcium availability also affects the sinoatrial (SA) and atrioventricular (AV) nodes, slowing heart rate and controlling arrhythmias .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Future Directions

Diltiazem hydrochloride is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . It is also being researched for its potential use in improving the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells .

Biochemical Analysis

Biochemical Properties

Diltiazem hydrochloride primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interacts with calcium channels on the cell membrane, blocking the entry of calcium ions into the cell . This interaction reduces the contractility of the cardiac and vascular smooth muscle, leading to vasodilation .

Cellular Effects

This compound has a significant impact on various types of cells, particularly cardiac and vascular smooth muscle cells . By inhibiting calcium influx, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces heart rate and systemic vascular resistance, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the calcium influx into cardiac and vascular smooth muscle during depolarization . This is achieved by blocking the slow inward current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a patient with complete atrioventricular block caused by coronary artery spasm, the patient’s chest pain was rapidly relieved, and complete atrioventricular block was promptly restored to sinus rhythm following the administration of intravenous this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to interfere with the slow inward (depolarizing) current in excitable tissue . It causes excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .

Metabolic Pathways

This compound is extensively metabolized by the liver and excreted by the kidneys and in bile . The metabolic pathways of this compound include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuronidation) .

Transport and Distribution

This compound is distributed throughout the body after oral administration, with a particular affinity for cardiac and vascular smooth muscle . It is transported in the bloodstream and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with calcium channels to exert its effects . It blocks the entry of calcium ions into the cell, influencing the function and activity of the cell .

Properties

IUPAC Name |

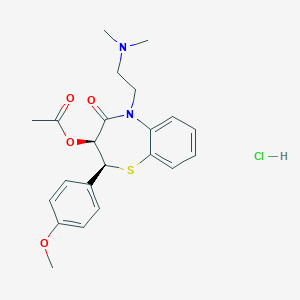

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)